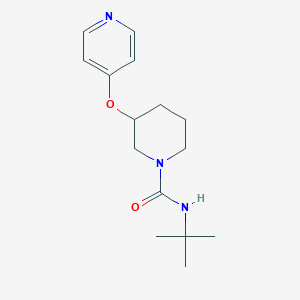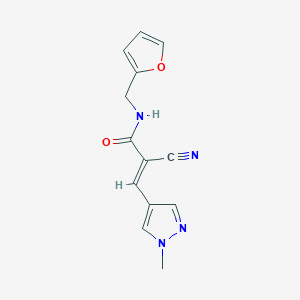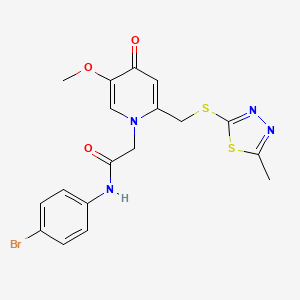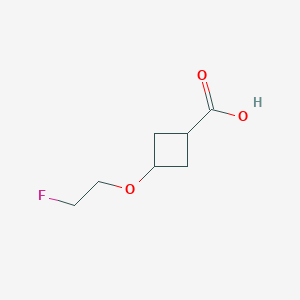
N-(tert-butyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies
Metabolism and Metabolites Identification N-(tert-butyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide's metabolic profile has been extensively studied to understand its pharmacokinetics and the identification of its metabolites in biological systems. For example, Balani et al. (1995) identified several significant metabolites of a structurally similar compound, highlighting the pathways such as glucuronidation, N-oxidation, and hydroxylation, which could also be relevant for this compound (Balani et al., 1995).
Mechanistic Insights
Receptor Binding and Antagonism Research into compounds with similar structures and functional groups provides insights into potential mechanistic actions, such as receptor binding and antagonism. For instance, the detailed exploration of receptor interaction could shed light on the therapeutic potential of this compound in various diseases by understanding its affinity towards specific biological targets.
Toxicology and Safety
Toxicological Impact and Safety Evaluation The evaluation of toxicological impacts is crucial for the development of any therapeutic agent. Studies like those conducted on related compounds, examining their metabolic fate and the formation of potentially harmful metabolites, contribute to a comprehensive understanding of the safety profile of this compound. Research focusing on the formation of specific hemoglobin adducts or investigating the biotransformation products can inform safety assessments and regulatory decisions (Boysen et al., 2012).
Environmental Exposure and Effects
Environmental Exposure Assessment The assessment of environmental exposure to compounds with similar chemical structures helps in understanding the potential environmental impact and human exposure risks of this compound. Babina et al. (2012) presented findings on the exposure of children to organophosphorus and pyrethroid pesticides, suggesting methodologies that could be applied to study environmental exposure to this compound and its metabolites (Babina et al., 2012).
Properties
IUPAC Name |
N-tert-butyl-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)18-10-4-5-13(11-18)20-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBODHJIGSAZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)




![(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723329.png)

![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)

![2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2723336.png)
![8-(ethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723337.png)

